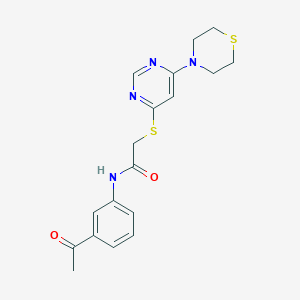![molecular formula C17H21N3O4 B2738640 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340910-97-5](/img/structure/B2738640.png)
2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The 3,4-dimethoxybenzylamino group is a substituted benzyl group with two methoxy (OCH3) groups and an amino (NH2) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the propyl group, and the attachment of the 3,4-dimethoxybenzylamino group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the carboxylic acid group, and the 3,4-dimethoxybenzylamino group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule could participate in various chemical reactions. For example, it could undergo decarboxylation, esterification, or reactions with bases. The presence of the amino group also opens up possibilities for reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the benzyl group could contribute to its solubility in organic solvents .Applications De Recherche Scientifique
2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid is a chemical compound with potential applications in various fields of scientific research. While the direct studies on this specific compound are limited, research on structurally related compounds provides insight into the potential applications and benefits of such molecules.
Inhibition of Dihydrofolate Reductase
Compounds structurally related to this compound have been studied for their inhibitory effects on dihydrofolate reductase (DHFR) from different species, including Pneumocystis carinii and Mycobacterium avium. These studies suggest that such compounds can be potent and selective inhibitors, offering promising leads for the development of new treatments for infections caused by these pathogens (Forsch, Queener, & Rosowsky, 2004).
Applications in Material Science
Research into related compounds has led to the development of novel materials with unique properties. For instance, compounds with benzopyranopyrimidine structures, similar in complexity to this compound, have been synthesized and found to have significant applications in pharmaceutical chemistry, indicating potential for this compound in material science and drug development (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Protective Groups in Organic Synthesis
The use of dimethoxybenzyl esters, closely related to the dimethoxybenzyl group in this compound, as oxidatively removable protecting groups for carboxylic acids in organic synthesis highlights the compound's potential application in synthetic chemistry. Such protective groups are efficiently oxidized to reveal the carboxylic acids, suggesting that compounds with dimethoxybenzyl groups could be useful intermediates in the synthesis of complex molecules (Kim & Misco, 1985).
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-5-13-12(16(21)22)10-19-17(20-13)18-9-11-6-7-14(23-2)15(8-11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTLUHADXDFMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738565.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid](/img/structure/B2738570.png)

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738574.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)
![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)

